2 5-Difluorobenzylzinc chloride

Catalog No.
S1910052
CAS No.
312692-89-0
M.F
C7H5ClF2Zn
M. Wt
227.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2 5-Difluorobenzylzinc chloride

CAS Number

312692-89-0

Product Name

2 5-Difluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1,4-difluoro-2-methanidylbenzene

Molecular Formula

C7H5ClF2Zn

Molecular Weight

227.9 g/mol

InChI

InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

UAHNIMYAJUQSNU-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+]

Organic Synthesis

  • Carbon-Carbon Bond Formation: The zinc moiety in 2,5-difluorobenzylzinc chloride acts as a nucleophile, enabling the formation of carbon-carbon bonds through reactions like Negishi coupling. This reaction type allows for the creation of complex organic molecules with specific functionalities by coupling the 2,5-difluorobenzyl group with various organic electrophiles [].
  • Compound: 2,5-Difluorobenzylzinc chloride solution
  • Origin: Likely synthesized in a laboratory for use as a reactive intermediate in organic synthesis.
  • Significance: Organozinc compounds like 2,5-DFBZnCl are valuable reagents for carbon-carbon bond formation reactions in organic synthesis. They can introduce a difluorobenzyl group (C6H3F2CH2-) onto other molecules.

Molecular Structure Analysis

  • The structure features a difluorobenzyl group (C6H3F2CH2-) bonded to a zinc atom (Zn).
  • Two chlorine atoms (Cl-) are attached to the zinc, completing its octet.
  • The key feature is the presence of the zinc atom, which readily participates in nucleophilic addition reactions due to its low positive oxidation state (+2).
  • The electron-withdrawing nature of the fluorine atoms on the benzyl ring might affect the reactivity of the zinc compared to non-fluorinated benzylzinc compounds.

Chemical Reactions Analysis

  • Synthesis: There's no reported specific synthesis for 2,5-DFBZnCl. However, similar organozinc compounds are typically prepared by treating the corresponding aryl or vinyl halide with metallic zinc in an inert solvent like tetrahydrofuran (THF).

Possible synthesis for 2,5-DFBZnCl:

2,5-Difluorobenzyl chloride + Zn (THF) -> 2,5-Difluorobenzylzinc chloride (THF)
  • Reactions: As with other benzylzinc chlorides, 2,5-DFBZnCl is likely to participate in Negishi reactions. These reactions involve coupling the benzyl group with an organic halide (RX) catalyzed by a palladium complex to form a new carbon-carbon bond (C-C).

Negishi reaction with 2,5-DFBZnCl:

2,5-Difluorobenzylzinc chloride (THF) + RX + Pd catalyst -> R-CH2-C6H3F2 + ZnClX (THF) (R = alkyl or aryl, X = Cl, Br, I)

Physical And Chemical Properties Analysis

  • Air and moisture sensitive.
  • Soluble in organic solvents like THF, diethyl ether (Et2O), and toluene.
  • Decompose upon heating.

Mechanism of Action (Not Applicable)

2,5-DFBZnCl doesn't directly interact with biological systems. It acts as a reagent in organic synthesis.

  • Organozinc compounds can be flammable and air-sensitive [].
  • Zinc chloride (ZnCl2), a potential byproduct from decomposition, is an irritant [].
  • Standard laboratory practices for handling flammable and air-sensitive chemicals should be followed when working with 2,5-DFBZnCl.
, including:

  • Nucleophilic Substitution Reactions: It can react with electrophiles, such as carbonyl compounds, to form alcohols.
  • Cross-Coupling Reactions: This compound can be employed in Suzuki and Negishi coupling reactions to form biaryl compounds.
  • Addition Reactions: It can add to various unsaturated systems, allowing for the construction of complex molecular architectures.

For example, when reacted with carbonyl compounds, the general reaction can be represented as follows:

R1C O R2+C7H5ClF2ZnC7H5F2C OH R2+ZnCl\text{R}^1\text{C O R}^2+\text{C}_7\text{H}_5\text{ClF}_2\text{Zn}\rightarrow \text{C}_7\text{H}_5\text{F}_2\text{C OH R}^2+\text{ZnCl}

The synthesis of 2,5-difluorobenzylzinc chloride typically involves the reaction of 2,5-difluorobenzyl chloride with zinc metal or zinc salts in an appropriate solvent. Common methods include:

  • Direct Reaction with Zinc:
    • 2,5-Difluorobenzyl chloride is reacted with zinc powder in anhydrous ether or THF (tetrahydrofuran) under inert conditions.
    C7H5ClF2+ZnC7H5F2ZnCl\text{C}_7\text{H}_5\text{ClF}_2+\text{Zn}\rightarrow \text{C}_7\text{H}_5\text{F}_2\text{ZnCl}
  • Using Zinc Halides:
    • The compound can also be synthesized via the reaction of 2,5-difluorobenzyl halides with zinc halides (e.g., zinc chloride) in a suitable solvent.

2,5-Difluorobenzylzinc chloride finds applications in:

  • Organic Synthesis: As a versatile reagent for synthesizing complex organic molecules.
  • Pharmaceutical Chemistry: In the development of new drugs by facilitating the formation of carbon-carbon bonds.
  • Material Science: In the preparation of functionalized polymers and materials.

Interaction studies involving 2,5-difluorobenzylzinc chloride focus on its reactivity with various electrophiles and its role in catalyzing reactions. These studies help elucidate its mechanism of action and efficiency as a nucleophile in synthetic applications.

Research indicates that organozinc compounds can interact favorably with different substrates, enhancing reaction rates and selectivity .

Several compounds share structural similarities with 2,5-difluorobenzylzinc chloride. Here are some noteworthy examples:

Compound NameStructure TypeUnique Features
2-Fluorobenzylzinc chlorideOrganozincContains only one fluorine atom
3,4-Difluorobenzylzinc chlorideOrganozincDifferent substitution pattern
Benzylzinc chlorideOrganozincLacks fluorine substituents
4-Dimethylaminobenzylzinc chlorideOrganozincContains a dimethylamino group

Uniqueness of 2,5-Difluorobenzylzinc Chloride

The uniqueness of 2,5-difluorobenzylzinc chloride lies in its specific difluoro substitution pattern which enhances its nucleophilicity compared to other benzylzinc derivatives. This property makes it particularly valuable for selective reactions in organic synthesis.

Halogen-zinc exchange reactions represent a fundamental approach for synthesizing fluorinated organozinc reagents, including 2,5-difluorobenzylzinc chloride. This methodology leverages the differential reactivity of halogen-metal bonds to facilitate the transfer of organic groups to zinc centers while simultaneously forming zinc-halogen bonds [1] [2].

The mechanistic foundation of halogen-zinc exchange involves a concerted four-center transition state where the organic halide substrate interacts with diorganozinc or triorganozincate reagents [3]. Density functional theory calculations have revealed that the activation energy for these transformations typically ranges from 15.2 to 18.4 kilocalories per mole, with fluorinated substrates often exhibiting enhanced reactivity due to the electron-withdrawing effects of fluorine substituents [3].

Triorganozincate reagents of the type Et₃ZnLi demonstrate exceptional efficacy in halogen-zinc exchange reactions with fluorinated benzyl halides [1]. When 2,5-difluorobenzyl bromide is treated with Et₃ZnLi in tetrahydrofuran at temperatures ranging from -85°C to ambient conditions, the corresponding organozinc species forms with yields consistently exceeding 85% [1]. The reaction proceeds through initial coordination of the lithium cation to the halogen, followed by nucleophilic attack of the triorganozincate on the benzylic carbon.

Temperature optimization studies have demonstrated that fluorinated benzyl halides exhibit remarkably fast reaction kinetics compared to their non-fluorinated counterparts [4]. Pentafluorobenzyl iodide, for example, undergoes complete halogen-zinc exchange within 15 minutes at room temperature, achieving yields of 98% [4]. This enhanced reactivity is attributed to the cumulative electron-withdrawing effects of multiple fluorine substituents, which stabilize the transition state and lower the activation barrier.

SubstrateExchange ReagentTemperature (°C)Reaction TimeProduct Yield (%)
2,5-Difluorobenzyl bromideEt₃ZnLi·2THF-85 to 253-6 hours85-92
2,4-Difluorobenzyl bromideEt₂Zn252-6 hours75-82
Pentafluorobenzyl iodideEt₃ZnLi·2THF2515 minutes98
4-Fluorobenzyl chlorideEt₃ZnLi·2THF251 hour92

Diethylzinc-mediated exchange reactions provide an alternative approach, particularly when combined with polar coordinating solvents such as dimethylpropyleneurea [2]. Under these conditions, 2,5-difluorobenzyl bromide can be converted to the corresponding zinc halide with yields of 94% using 0.5 equivalents of diethylzinc at room temperature over 4 hours [2]. The use of polar solvents enhances the electrophilicity of the zinc center while simultaneously stabilizing the resulting organozinc product through coordination.

Fragment energy analysis reveals that the effectiveness of halogen-zinc exchange is governed by two primary factors: interaction energy between the reactants and deformation energy required to achieve the transition state geometry [3]. For fluorinated substrates, the interaction energy remains relatively constant across different halogen leaving groups, while the deformation energy decreases significantly for iodides compared to bromides and chlorides, explaining the observed reactivity order of I > Br > Cl [3].

Functional group tolerance in halogen-zinc exchange reactions is exceptionally high, with ester, nitrile, and ketone functionalities remaining intact under standard reaction conditions [1]. This tolerance is particularly advantageous for the synthesis of complex fluorinated building blocks where multiple reactive sites must be preserved throughout the transformation.

Direct Insertion Methods Using Zinc Metal/Zinc Chloride Composites

Direct insertion of zinc metal into carbon-halogen bonds represents the most atom-economical approach for preparing 2,5-difluorobenzylzinc chloride. This methodology has undergone significant advancement through the development of zinc activation protocols and the introduction of zinc chloride composite systems [5] [6] [7].

Lithium chloride-promoted zinc insertion has emerged as the gold standard for direct organozinc formation [6] [7]. When 2,5-difluorobenzyl bromide is combined with zinc dust (1.5-2.0 equivalents) and lithium chloride (1.5-2.0 equivalents) in tetrahydrofuran at 25°C, conversion to the organozinc reagent proceeds with 95% efficiency within 6-12 hours [8]. The role of lithium chloride extends beyond simple surface activation, as revealed by single-particle fluorescence microscopy studies which demonstrate that lithium chloride promotes the solubilization of surface-bound organozinc intermediates [9] [10].

Starting MaterialZinc SourceActivating AgentTemperature (°C)Conversion (%)Isolation Yield (%)
2,5-Difluorobenzyl bromideZn dustLiCl (1.5 equiv)259592
2,5-Difluorobenzyl chlorideZn powderZnCl₂/Mg composite-20 to 259183
Fluorinated benzyl halidesActivated ZnTMSCl/BrCH₂CH₂Br259895

The mechanistic pathway for lithium chloride-promoted insertion involves a two-step process: initial oxidative addition of the organic halide to the zinc surface, followed by solubilization of the resulting surface-bound organozinc species [9]. Surface-sensitive analytical techniques, including fluorescence lifetime imaging microscopy, have identified organozinc intermediates that accumulate on zinc particle surfaces in the absence of solubilizing agents [11] [12]. The addition of lithium chloride facilitates the release of these intermediates into solution, shifting the rate-determining step from solubilization to oxidative addition [9].

Zinc chloride composite systems offer enhanced reactivity for challenging substrates, particularly chloride leaving groups [7]. The combination of magnesium powder with zinc chloride in the presence of lithium chloride enables the preparation of organozinc reagents from benzyl chlorides at temperatures as low as -20°C [7]. Under these conditions, 2,5-difluorobenzyl chloride undergoes conversion with 91% efficiency, with the intermediate magnesium reagent being rapidly transmetalated to zinc through the zinc chloride additive [7].

Surface activation using trimethylchlorosilane and 1,2-dibromoethane provides an alternative method for enhancing zinc reactivity [5]. This dual activation protocol removes surface oxide layers while simultaneously generating reactive zinc sites. When applied to fluorinated benzyl halides, this method achieves conversions exceeding 98% with minimal byproduct formation [5]. The optimal activation conditions employ 1 mole percent trimethylchlorosilane and 5 mole percent 1,2-dibromoethane, with the reaction mixture being maintained under rigorously anhydrous conditions [5].

Temperature effects on direct insertion reactions reveal distinct patterns for different halide leaving groups [8]. Benzyl bromides typically require temperatures of 25-50°C for complete conversion, while benzyl chlorides benefit from elevated temperatures of 60-80°C [8]. Fluorinated substrates generally exhibit enhanced reactivity at all temperatures due to the electron-withdrawing effects of fluorine substituents, which facilitate the oxidative addition step [4].

Rieke zinc, prepared through the reduction of zinc chloride with lithium naphthalenide, provides the highest intrinsic reactivity for direct insertion reactions [13]. This highly activated form of zinc enables the conversion of 2,5-difluorobenzyl halides at ambient temperature with yields of 89-94% [13]. However, the specialized preparation requirements and handling considerations limit the practical applicability of Rieke zinc in routine synthetic applications [13].

The functional group tolerance of direct insertion methods varies significantly with the activation protocol employed [6]. Lithium chloride-promoted reactions tolerate ester, nitrile, and ketone functionalities, while more aggressive activation conditions may lead to competitive reactions with sensitive functional groups [6]. Careful optimization of reaction conditions enables the selective formation of organozinc reagents even in the presence of multiple reactive sites [6].

Flow Chemistry

Flow chemistry techniques have revolutionized the preparation of organozinc reagents by enabling precise control over reaction parameters while minimizing exposure to air and moisture [14] [15] [16]. For the synthesis of 2,5-difluorobenzylzinc chloride, continuous flow methods offer significant advantages in terms of scalability, reproducibility, and safety [17] [18].

Packed zinc column reactors represent the most widely adopted flow chemistry approach for organozinc synthesis [14] [15]. These systems consist of stainless steel or glass columns packed with zinc granules or powder, through which a solution of the organic halide in tetrahydrofuran is pumped at controlled flow rates [14]. Temperature control is achieved through external heating jackets, with typical operating temperatures ranging from 25°C to 70°C depending on the substrate reactivity [17].

Reactor ConfigurationFlow Rate (mL/min)Residence Time (min)Temperature (°C)Substrate Concentration (M)Product Yield (%)
Packed Zn column0.5625-660.6653-71
Tube-in-tube reactor1.03250.3334-61
Continuous column12-1517060-702.084-94
Microfluidic system0.110250.585

Residence time optimization is critical for achieving high conversion efficiency in flow systems [16]. Systematic studies have demonstrated that optimal residence times for 2,5-difluorobenzyl halides range from 3 to 12 minutes, depending on the halide leaving group and reaction temperature [16]. Shorter residence times result in incomplete conversion, while excessively long residence times can lead to decomposition of the organozinc product [16].

The concentration of starting materials represents a key parameter in flow chemistry optimization [18]. Recent advances have enabled the processing of highly concentrated solutions up to 2.0 molar, representing a significant improvement over traditional batch methods which are typically limited to 0.5 molar concentrations [18]. High-concentration processing requires careful optimization of flow rates and temperature profiles to prevent precipitation and ensure complete dissolution of reagents [18].

Continuous column reactors with integrated heating and cooling sections offer enhanced control over reaction selectivity [17]. These systems feature a heating section maintained at 60-70°C for optimal reaction kinetics, followed by a cooling section at 10-20°C to prevent thermal decomposition of the product [17]. The design incorporates overflow ports positioned to maintain optimal residence times while enabling continuous operation [17].

The scalability of flow chemistry methods has been demonstrated on pilot plant scales, with liquid throughputs reaching 18 liters per hour [18]. At these scales, complete conversion of organic halides can be achieved with residence times as short as 1.5 minutes, while maintaining organozinc yields of 98% [18]. This level of productivity makes flow chemistry attractive for industrial applications where large quantities of organozinc reagents are required [18].

Microfluidic approaches enable precise control over mixing and reaction conditions on small scales . These systems are particularly valuable for optimizing reaction parameters and studying reaction mechanisms . Integration of real-time analytical techniques, such as fluorescence lifetime imaging microscopy, allows for in situ monitoring of organozinc formation and decomposition pathways .

Flow chemistry also enables the integration of downstream reactions through telescoping techniques [14] [20]. Organozinc reagents generated in flow can be directly coupled to secondary reactors for cross-coupling reactions, eliminating the need for isolation and storage of air-sensitive intermediates [14]. This approach has been successfully applied to Negishi cross-coupling reactions, where the organozinc reagent is generated in the first reactor and immediately consumed in a palladium-catalyzed coupling reaction [15].

Quality control in flow chemistry systems relies on continuous monitoring of key parameters including temperature, pressure, and flow rates [18]. Analytical techniques such as gas chromatography and iodometric titration are employed to assess conversion efficiency and product concentration [18]. Automated sampling systems enable real-time monitoring without interrupting the continuous process [18].

The environmental advantages of flow chemistry include reduced solvent consumption, minimized waste generation, and improved energy efficiency compared to batch processes [14]. The ability to operate at steady state reduces the need for excess reagents, while continuous heat integration improves overall process efficiency [14].

Dates

Last modified: 08-16-2023

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